Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside
Description
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is a synthetic thioglycoside derivative extensively employed as a glycosyl donor in carbohydrate chemistry. Its structure features a β-D-galactopyranose core with four hydroxyl groups (2, 3, 4, and 6 positions) protected by 4-methoxybenzyl (PMB) groups, while the anomeric center is substituted with an ethyl thio group. This design confers high stability under acidic and basic conditions, making it suitable for multi-step synthetic pathways . The PMB groups are selectively removable under trifluoroacetic acid (TFA) or other mild acidic conditions, enabling controlled deprotection during oligosaccharide assembly.
Properties
Molecular Formula |
C40H48O9S |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
InChI |
InChI=1S/C40H48O9S/c1-6-50-40-39(48-26-31-13-21-35(44-5)22-14-31)38(47-25-30-11-19-34(43-4)20-12-30)37(46-24-29-9-17-33(42-3)18-10-29)36(49-40)27-45-23-28-7-15-32(41-2)16-8-28/h7-22,36-40H,6,23-27H2,1-5H3/t36-,37+,38+,39-,40+/m1/s1 |
InChI Key |
NHYMZFORYVUSEA-PLLMGOPLSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with 4-methoxybenzyl groupsThe reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize the purity and yield of the final product, often employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Glycosylation Reactions
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside serves as a glycosyl donor in stereoselective glycosylation reactions. The thiogalactopyranoside core, stabilized by sulfur, enhances reactivity compared to oxygen-based glycosides, enabling efficient coupling with acceptors under mild conditions .
Mechanism and Conditions
-
Activation : The thioglycoside is activated using promoters like p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf), forming reactive intermediates such as glycosyl triflates or chlorides .
-
Stereoselectivity : α-Selectivity is achieved through halide ion catalysis (e.g., using HgBr₂/HgO), as demonstrated in analogous thiogalactoside couplings . For example, coupling with azide-protected acceptors under Lemieux conditions yields α-linked glycosides with high regiocontrol .
Acidic Deprotection
The methoxybenzyl (MBn) protecting groups are cleaved under acidic conditions, revealing free hydroxyl groups for further functionalization.
Key Steps
-
Protonation : Acid (e.g., trifluoroacetic acid, TFA) protonates the methoxybenzyl ether oxygen.
-
Cleavage : The C–O bond breaks, releasing a carbocation stabilized by the methoxy group, which is trapped by water or another nucleophile.
Example :
Treatment with TFA in dichloromethane (DCM) removes all four MBn groups, yielding ethyl β-D-thiogalactopyranoside. This deprotection step is critical for generating reactive intermediates in glycoconjugate synthesis.
Enzymatic Interactions
The compound interacts with glycosidases and lectins, modulating enzymatic activity and enabling studies on carbohydrate-mediated processes .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar thioglycosides due to its methoxybenzyl groups and galactose backbone:
| Compound | Structural Feature | Reactivity Profile |
|---|---|---|
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Benzyl groups, glucose core | Lower solubility; slower glycosylation rates |
| Methyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside | Fewer protections | Reduced stability under acidic conditions |
The methoxybenzyl groups in Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside enhance solubility and steric shielding, improving reaction yields and selectivity .
Stability and Side Reactions
Scientific Research Applications
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex carbohydrate derivatives.
Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparison with Similar Compounds
(a) PMB vs. Benzoyl Groups
- Ethyl Tetra-O-PMB-β-D-thiogalactopyranoside: PMB groups offer superior acid stability compared to benzoyl (Bz) groups. For instance, 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl trichloroacetimidate () requires ammonia/methanol for deprotection, whereas PMB groups are cleaved under milder acidic conditions (e.g., TFA) .
- Impact on Reactivity: Benzoyl groups, being electron-withdrawing, activate the glycosyl donor but necessitate harsher deprotection. PMB’s electron-donating nature reduces side reactions during glycosylation .
(b) PMB vs. Acetyl Groups
- Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thiogalactopyranoside (): Acetyl (Ac) groups are smaller and less sterically hindering, enabling faster glycosylation. However, they are prone to migration or premature cleavage under basic conditions, limiting their use in complex syntheses .
Aglycone Modifications
(a) Ethyl Thio vs. Methyl Thio
- Methyl 2,3,4,6-Tetra-O-PMB-β-D-thiogalactopyranoside (): The methyl thio aglycone exhibits slightly lower solubility in organic solvents compared to the ethyl variant. Ethyl’s longer alkyl chain enhances lipophilicity, improving compatibility with non-polar reaction media .
- Reactivity : Both ethyl and methyl thio groups act as effective leaving groups, but ethyl derivatives often show marginally higher stability during storage .
(b) Thio vs. O-Glycosides
- 4-Methoxyphenyl β-D-Galactopyranoside (): O-Glycosides (e.g., 4-methoxyphenyl) are less reactive than thioglycosides due to weaker leaving group ability. Thioglycosides like the target compound enable activation under milder promoters (e.g., NIS/TfOH) .
Regioselective Protection Patterns
- Ethyl 4,6-(4-Methoxybenzylidene)-β-D-thiogalactopyranoside (): This compound features a cyclic 4,6-benzylidene group, leaving 2- and 3-OH positions free. In contrast, the target compound’s 2,3,4,6-tetra-O-PMB protection blocks all hydroxyls, making it a more versatile donor for branched oligosaccharides .
Data Tables: Key Comparative Metrics
Table 1. Structural and Functional Comparison
Table 2. Deprotection Efficiency
| Protecting Group | Cleavage Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| PMB | 1% TFA in DCM | 2 | >90 |
| Benzoyl | NH3/MeOH, 35°C | 12 | 85 |
| Acetyl | 0.1 M NaOMe in MeOH | 1 | 95 |
| Benzylidene | 80% AcOH, rt | 3 | 80 |
Biological Activity
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside (ETMG) is a synthetic carbohydrate derivative notable for its complex structure, which includes four methoxybenzyl groups linked to a beta-D-thiogalactopyranoside backbone. This compound has garnered attention for its significant biological activity, particularly in molecular biology and biochemistry, where it plays a crucial role in glycosylation processes and carbohydrate-protein interactions.
- Molecular Formula : C₃₃H₃₈O₁₄S
- Molecular Weight : 704.87 g/mol
ETMG is characterized by its ability to undergo glycosidic bond formation and cleavage, which can be catalyzed by various enzymes or acids. Under acidic conditions, the methoxybenzyl groups can be removed, yielding the corresponding thiogalactopyranoside, thus allowing ETMG to participate in glycosylation reactions as a donor for the synthesis of more complex oligosaccharides or glycoconjugates .
Biological Activity
ETMG exhibits significant biological activities through its interactions with various proteins and enzymes involved in glycosylation pathways. These interactions can modulate enzyme activity and influence cellular signaling pathways, making ETMG a valuable tool for studying carbohydrate-mediated biological functions .
The primary mechanism of action involves the inhibition of β-(1,4)-galactosyltransferase (β4GalT), an enzyme that facilitates the transfer of galactose units in glycosylation reactions. By acting as a competitive inhibitor, ETMG can effectively regulate glycosylation processes that are critical for cellular communication and adhesion .
Applications in Research
ETMG's ability to interact with lectins and glycosidases has made it an important compound in glycobiology research. Its applications include:
- Studying Glycosylation Processes : ETMG serves as a model compound to investigate the mechanisms of glycosylation and the role of carbohydrates in biological systems.
- Therapeutic Development : Understanding how ETMG modulates carbohydrate-protein interactions can aid in the development of new therapeutic strategies targeting these pathways .
Comparative Analysis
To better understand ETMG's unique properties, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | Contains benzyl instead of methoxybenzyl groups | Different sugar backbone (glucose vs galactose) |
| Methyl 2,3,4-tri-O-benzyl-beta-D-galactopyranoside | Fewer substitutions; only three benzyl groups | Simpler structure; less steric hindrance |
| Ethyl 2,3-di-O-benzoyl-beta-D-galactopyranoside | Benzoyl protecting groups instead of methoxybenzyl | Different protective strategy affecting reactivity |
ETMG's specific combination of methoxybenzyl groups enhances its solubility and biological activity compared to similar compounds .
Case Studies
Recent studies have highlighted ETMG's potential therapeutic applications:
- Inhibition Studies : Research demonstrated that ETMG effectively inhibits β4GalT activity in vitro, showcasing its potential as a regulatory agent in glycosylation pathways .
- Cellular Studies : In cell-based assays, ETMG was shown to alter glycan structures on cell surfaces, impacting cell signaling and adhesion properties, which are crucial for cancer metastasis research .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside, and how can regioselectivity be ensured?
- Methodology : Utilize regioselective glycosylation with thioglycoside donors. For example, silver triflate (AgOTf) or other Lewis acids promote glycosidic bond formation while preserving stereochemistry . Protecting groups like 4-methoxybenzyl (4-MBz) can be introduced via benzylation under controlled conditions (e.g., NaH/4-methoxybenzyl bromide in DMF) to block hydroxyl groups selectively .
- Key Considerations : Monitor reaction progress with TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR to verify 4-methoxybenzyl group placement and anomeric configuration (e.g., β-thiogalactoside signals at δ ~5.3 ppm for H-1) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+Na] peaks) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under acidic or enzymatic hydrolysis?
- Experimental Design :
- Hydrolysis Kinetics : Expose the compound to varying pH (1–7) and measure degradation rates via UV-Vis or LC-MS. Compare with unprotected thiogalactosides to assess 4-MBz group effects .
- Enzymatic Studies : Incubate with β-galactosidases (e.g., from E. coli) and quantify hydrolysis products (e.g., free galactose via DNS assay). Use molecular docking to predict enzyme-substrate interactions .
Q. How does this compound interact with bacterial phosphotransferase systems (PTS)?
- Methodology :
- Transport Assays : Use radiolabeled -thiogalactoside to measure uptake in Streptococcus lactis or similar models. Compare accumulation with/without competing sugars (e.g., glucose) to assess PTS exclusion .
- Phosphorylation Analysis : Lyse cells and quantify phosphorylated derivatives (e.g., TMG-6P) via ion-exchange chromatography or -NMR .
Q. What strategies resolve contradictions in glycosylation efficiency across synthetic protocols?
- Case Study : If yields vary between 40–80% for similar routes:
- Variable Screening : Test solvents (CHCl vs. toluene), promoters (AgOTf vs. NIS/TfOH), and temperatures .
- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., α-anomers or over-benzylated derivatives). Optimize stoichiometry of 4-MBz reagents .
- Table : Example Optimization Parameters
| Parameter | Condition 1 (Low Yield) | Condition 2 (High Yield) |
|---|---|---|
| Solvent | CHCl | Toluene |
| Promoter | NIS/TfOH | AgOTf |
| Temp. (°C) | 25 | 0–4 (ice bath) |
| Yield (%) | 40 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
